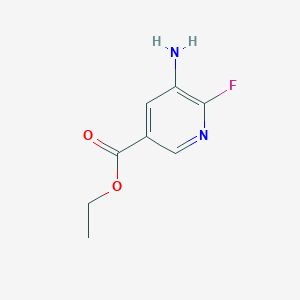

Ethyl 5-Amino-6-fluoronicotinate

Description

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 5-amino-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3 |

InChI Key |

ZKKQAQWGFZEVAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Fluoronicotinic Acid Ethyl Ester as a Precursor

A crucial intermediate is 6-fluoronicotinic acid ethyl ester, which can be synthesized via the following steps:

| Step | Reagents & Conditions | Description | Yield & Analytical Data |

|---|---|---|---|

| 1. Selective Grignard Reaction | 2,5-Dibromopyridine, isopropyl magnesium chloride (2.0 M in THF), CuBr catalyst, ethyl chloroformate | At -10 to 0 °C, 2,5-dibromopyridine undergoes selective Grignard exchange at the 5-position, followed by reaction with ethyl chloroformate to form 6-bromonicotinic acid ethyl ester | Yield: 79.9% (HPLC purity 89.4%), LC-MS m/z 231.0 (M+H)+ |

| 2. Fluorination | 6-Bromonicotinic acid ethyl ester, tetramethylammonium fluoride, toluene, DMF, 40-50 °C, 16 h | Nucleophilic aromatic substitution of bromine by fluoride ion to yield 6-fluoronicotinic acid ethyl ester | Yield: 90.6%, HPLC purity 99.4%, mp 146.1-147.3 °C, LC-MS m/z 142.1 (M+H)+ |

This method is environmentally friendly, cost-effective, and suitable for industrial scale production, as described in patent CN115433122A.

The introduction of the amino group at the 5-position can be achieved through selective amination reactions on the fluorinated nicotinic ester. While direct amination methods are less documented, the following approach is inferred from fluoronicotinic acid derivatives and peptide conjugation chemistry:

- Use of nucleophilic aromatic substitution on 5-chloro or 5-bromo precursors with ammonia or amine sources.

- Protection/deprotection strategies to avoid side reactions on the ester group.

- Radiolabeling studies indicate that 5-amino substitution is compatible with fluorination at the 6-position, as seen in radiolabeled peptides using 6-[18F]fluoronicotinic acid derivatives.

Radiolabeling and Derivative Synthesis Insights

Radiochemical synthesis of fluoronicotinic acid derivatives offers insights into the preparation of ethyl 5-amino-6-fluoronicotinate:

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dibromopyridine |

| Key Reagents | Isopropyl magnesium chloride (Grignard reagent), ethyl chloroformate, tetramethylammonium fluoride |

| Solvents | Toluene, DMF, 2-methyltetrahydrofuran, THF |

| Reaction Temperatures | -10 to 50 °C |

| Reaction Times | 1 to 16 hours |

| Purification | Extraction with ethyl acetate, washing, concentration, recrystallization |

| Yields | Intermediate esters ~80%, fluorinated esters ~90% |

| Analytical Techniques | HPLC, LC-MS, melting point determination |

Research Findings and Considerations

- The selective Grignard reaction using isopropyl magnesium chloride and cuprous bromide catalyst enables regioselective functionalization at the 5-position of pyridine rings.

- Fluorination via tetramethylammonium fluoride provides efficient nucleophilic substitution of bromine with high purity products suitable for further functionalization.

- Amino substitution at the 5-position can be introduced either before or after fluorination depending on the route, with peptide radiolabeling studies confirming the compatibility of amino groups with 6-fluoronicotinic acid esters.

- The esterification as ethyl esters stabilizes the carboxylic acid functionality during fluorination and amination steps.

- Industrial applicability is supported by the environmental friendliness and cost-effectiveness of the methods described.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.

Reduction Products: Reduced forms, such as amine derivatives.

Scientific Research Applications

Ethyl 5-Amino-6-fluoronicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound is used in the development of novel materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular characteristics of Ethyl 5-Amino-6-fluoronicotinate and its analogs:

Biological Activity

Ethyl 5-amino-6-fluoronicotinate is a compound derived from nicotinic acid, characterized by the presence of an amino group and a fluorine atom at specific positions on the pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed examination of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHFNO\ and a molecular weight of approximately 168.16 g/mol. The presence of the amino group enhances its solubility and potential interactions with biological targets, while the fluorine atom contributes to its reactivity and stability.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

- Study Findings:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, with notable efficacy observed against Staphylococcus aureus and Escherichia coli.

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in certain cancer cell lines, preventing further proliferation.

- Induction of Apoptosis: Flow cytometry analyses revealed increased annexin V binding in treated cells, indicating apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Anticancer | Induction of apoptosis |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The amino group may facilitate binding to enzymes involved in critical metabolic pathways, leading to inhibition.

- Receptor Interaction: The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that this compound possesses unique properties due to its specific substitutions:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 5-Amino-6-chloronicotinate | Chlorine instead of fluorine | Moderate antimicrobial activity |

| Ethyl 5-Amino-6-bromonicotinate | Bromine instead of fluorine | Higher cytotoxicity |

| Ethyl 5-Amino-6-hydroxynicotinate | Hydroxyl group present | Enhanced solubility |

Case Studies

A recent study explored the efficacy of this compound in a model of bacterial infection. Mice treated with this compound showed reduced bacterial load compared to controls, supporting its potential use as an adjunct therapy in infectious diseases.

Another investigation focused on its anticancer properties using A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency comparable to established chemotherapeutics.

Q & A

Q. How can researchers design time-resolved studies to track decomposition pathways of this compound under physiological conditions?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring at fixed intervals. Apply kinetic modeling (e.g., first-order decay) to predict shelf-life. Identify degradation products via HRMS and propose mechanistic pathways using isotopic labeling .

Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in studies involving this compound?

Q. How should researchers handle contradictory computational vs. experimental results for this compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.